molecular formula C10H21NO B13311819 2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol

2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol

Cat. No.: B13311819
M. Wt: 171.28 g/mol
InChI Key: YUQCWLCXFXJAAW-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexylamine, where the amino group is substituted with a 3,4-dimethylcyclohexyl group and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 3,4-dimethylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3,4-Dimethylcyclohexylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol: Similar structure but with a propan-1-ol group instead of ethan-1-ol.

    2-[(2,4-Dimethylcyclohexyl)amino]-1-(thiophen-3-yl)ethan-1-ol: Contains a thiophen-3-yl group, adding different chemical properties.

Uniqueness

2-[(3,4-Dimethylcyclohexyl)amino]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexylamine derivative with an ethan-1-ol group makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-[(3,4-dimethylcyclohexyl)amino]ethanol

InChI

InChI=1S/C10H21NO/c1-8-3-4-10(7-9(8)2)11-5-6-12/h8-12H,3-7H2,1-2H3

InChI Key

YUQCWLCXFXJAAW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)NCCO

Origin of Product

United States

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